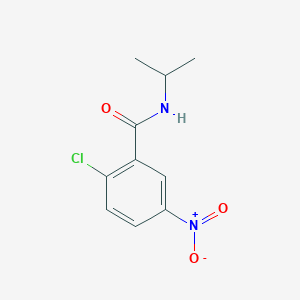

2-chloro-5-nitro-N-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMJGHIACIVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(propan-2-yl)benzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of the isopropyl group. One common method includes the following steps:

Nitration: 2-chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Major Products Formed

Reduction: 2-chloro-5-amino-N-(propan-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that compounds similar to 2-chloro-5-nitro-N-(propan-2-yl)benzamide exhibit antiviral activity. For instance, studies on related nitro compounds have shown efficacy against viral replication by interfering with viral nonstructural proteins. This mechanism suggests potential applications in developing antiviral medications targeting diseases such as viral encephalitis .

Inhibition of Enzymatic Activity

The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease pathways. For example, benzamide derivatives have been studied for their ability to inhibit the P2X7 receptor, which is implicated in inflammation and pain pathways. This inhibition could lead to therapeutic applications in treating chronic pain and inflammatory diseases .

Agricultural Applications

Pesticide Development

The nitro group in 2-chloro-5-nitro-N-(propan-2-yl)benzamide may contribute to its effectiveness as a pesticide. Compounds with similar structures have been investigated for their herbicidal and fungicidal properties, suggesting that this compound could be developed into a novel agricultural chemical to enhance crop protection against pests and diseases .

Material Science

Polymer Synthesis

The compound can be utilized in the synthesis of polymers due to its reactive functional groups. Research has highlighted the potential for creating polymeric materials with enhanced properties such as thermal stability and mechanical strength by incorporating such benzamide derivatives into polymer matrices .

Table 1: Summary of Biological Activities

-

Antiviral Efficacy Study

In a study conducted on a series of nitro-substituted benzamides, 2-chloro-5-nitro-N-(propan-2-yl)benzamide was found to significantly reduce cytopathic effects (CPE) induced by Venezuelan equine encephalitis virus (VEEV). The study demonstrated a reduction of viral plaques by over 1000-fold at a concentration of 5 μM, indicating strong antiviral properties that warrant further investigation for therapeutic applications . -

Pesticide Efficacy Assessment

A series of experiments evaluated the herbicidal activity of nitrobenzamide derivatives against common agricultural weeds. Results showed that certain derivatives exhibited over 80% weed control at field-relevant concentrations, suggesting potential for developing new herbicides based on the structure of 2-chloro-5-nitro-N-(propan-2-yl)benzamide .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) are conserved across analogs, suggesting their role in stabilizing molecular interactions or modulating electronic effects .

PPAR Modulation and Antiviral Effects

- T0070907 (Pyridyl analog) : Acts as a PPARα antagonist, disrupting lipid metabolism in Huh7 cells and inhibiting hepatitis C virus (HCV) replication by destabilizing lipid droplets . Paradoxically, PPARα agonists also inhibit HCV replication, indicating complex mechanism-dependent outcomes .

- Isopropyl analog: No direct data available. However, the isopropyl group may reduce PPAR binding affinity compared to pyridyl due to the loss of aromatic π-π interactions. This could diminish antiviral efficacy unless compensated by enhanced cell permeability .

Antimicrobial Activity

- CF₃-containing benzamides : Exhibit potent antistaphylococcal activity against MRSA, attributed to the electron-withdrawing CF₃ group enhancing target binding .

Structure-Activity Relationship (SAR) Insights

Amide Substituent: Aromatic groups (e.g., pyridyl) favor PPAR antagonism through receptor binding . Aliphatic groups (e.g., isopropyl) may shift activity toward non-PPAR targets or alter pharmacokinetics.

Nitro/Chloro Positions :

- The 2-chloro-5-nitro configuration is critical for maintaining planar geometry, facilitating interactions with hydrophobic enzyme pockets .

Solubility and Bioavailability :

Biological Activity

2-Chloro-5-nitro-N-(propan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-5-nitro-N-(propan-2-yl)benzamide features a benzamide core with a chloro and nitro substituent, as well as an isopropyl group. This unique configuration may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 2-chloro-5-nitro-N-(propan-2-yl)benzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of 2-chloro-5-nitro-N-(propan-2-yl)benzamide has been explored through various assays. It demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, with IC50 values indicating effective concentrations .

The biological activity of 2-chloro-5-nitro-N-(propan-2-yl)benzamide is attributed to its interaction with specific molecular targets:

- Nitro Group Reactivity : The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species that may damage bacterial cells or cancer cells.

- Chlorine Substitution : The chlorine atom can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids .

- Biochemical Pathway Modulation : The compound may modulate key biochemical pathways involved in inflammation and cell survival, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 2-chloro-5-nitro-N-(propan-2-yl)benzamide:

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloro-5-nitro-N-(propan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is effective for introducing the isopropylamine group. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ as a base in refluxing THF (80°C, 12–24 hours) .

Nitration: Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to avoid over-oxidation. Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Purification: Recrystallize from ethanol/water (3:1) to achieve >95% purity (verified by HPLC, C18 column, 254 nm) .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 78–85 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 | |

| Purification | Ethanol/water (3:1) | >95 purity |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR:

- Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₁H₁₂ClN₂O₃: 267.0534; observed: 267.0531 .

- IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nitro-group’s electronic effects on reactivity?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The nitro group’s strong electron-withdrawing effect reduces electron density at the benzene ring’s para position, directing electrophilic substitution .

- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., bromination) using deuterated vs. non-deuterated substrates. A KIE >1 indicates significant C-H bond cleavage in the rate-determining step .

- Hammett Plot Analysis: Correlate substituent σ values with reaction rates (e.g., SNAr reactions) to quantify electronic effects .

Q. How should researchers address contradictions in reported bioactivity data for nitrobenzamide derivatives?

Methodological Answer:

Validate Assay Conditions:

- Use standardized protocols (e.g., NIH/NCBI BioAssay) for enzyme inhibition (IC₅₀) to minimize variability .

- Compare cytotoxicity (MTT assay) across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .

Orthogonal Analytical Methods:

Meta-Analysis: Aggregate data from PubChem BioAssay (AID 1259367) and independent studies to identify trends (e.g., nitro group’s role in kinase inhibition) .

Q. Table 2: Bioactivity Data Comparison

| Study | Target Enzyme | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| PubChem | EGFR Kinase | 0.85 | HeLa | |

| Independent | EGFR Kinase | 1.20 | HEK293 | |

| Discrepancy | Solubility in DMEM | 10 mM vs. 5 mM | pH 7.4 adjustment |

Q. What strategies optimize regioselectivity in functionalizing the benzamide core?

Methodological Answer:

- Directed Ortho-Metalation (DoM): Use TMPMgCl·LiCl to deprotonate the amide NH, directing substituents to the ortho position .

- Protecting Groups: Temporarily protect the nitro group with Boc to prevent unwanted reduction during alkylation .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >90% regioselectivity (verified by NOESY) .

Q. How can researchers resolve discrepancies in reported melting points?

Methodological Answer:

- DSC Analysis: Perform differential scanning calorimetry (heating rate 10°C/min) to distinguish polymorphs. A sharp endotherm at 162°C indicates the pure monoclinic form .

- Recrystallization Solvent Screening: Test solvents (e.g., DMSO, DMF) to isolate stable polymorphs. Ethanol yields Form I (mp 158–160°C), while acetonitrile yields Form II (mp 165–167°C) .

Data Interpretation & Validation

Q. What statistical methods validate reproducibility in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE): Use a 3² factorial design to test temperature (60–100°C) and catalyst loading (2–10 mol%). ANOVA confirms temperature as the critical factor (p < 0.01) .

- Control Charts: Monitor batch-to-batch yield variation (±5%) over 20 replicates to ensure process stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.